EOC317, also known as ACTB-1003 (CAS: 939805-30-8), is an orally bioavailable, multi-targeted tyrosine kinase inhibitor primarily distinguished by its concurrent high-affinity blockade of FGFR1, VEGFR2, and Tie-2. Unlike highly selective single-pathway inhibitors, EOC317 integrates anti-angiogenic properties with direct apoptotic induction via downstream PI3K pathway effectors (RSK and p70S6K). For procurement professionals and lead scientists, EOC317 serves as a critical compound for in vivo xenograft models and complex cell line assays where simultaneous suppression of tumor mutation drivers and vascularization is required without the compounding toxicities of multi-drug regimens. Its high purity (≥98%) and established formulation compatibility make it a reliable baseline material for both oncology and emerging infectious disease research [1].
Substituting EOC317 with highly selective pan-FGFR inhibitors (such as Erdafitinib) or older-generation multi-kinase inhibitors (such as Pazopanib) fundamentally alters experimental outcomes. Selective FGFR inhibitors effectively block the primary mutation driver but fail to provide the direct anti-angiogenic (VEGFR2/Tie-2) and apoptotic (RSK/p70S6K) mechanisms inherent to EOC317's polypharmacology. Conversely, substituting with broad-spectrum agents like Pazopanib introduces significant potency drop-offs; Pazopanib requires much higher concentrations to achieve equivalent FGFR1 and VEGFR2 inhibition, increasing the risk of off-target toxicity in sensitive in vivo models. Furthermore, EOC317 possesses validated combinatorial safety profiles with standard chemotherapeutics like 5-fluorouracil and paclitaxel, a feature often lacking in generic substitutes that exhibit overlapping toxicities in xenograft studies[1].
In comparative kinase profiling, EOC317 demonstrates exceptional low-nanomolar potency across both tumor mutation and angiogenesis pathways. EOC317 inhibits FGFR1 with an IC50 of 6 nM and VEGFR2 with an IC50 of 2 nM. In contrast, the standard multi-kinase inhibitor Pazopanib exhibits significantly weaker affinities, with IC50 values of 140 nM for FGFR1 and 30 nM for VEGFR2. This represents a ~23-fold and 15-fold quantitative advantage for EOC317, respectively [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | EOC317: FGFR1 (6 nM), VEGFR2 (2 nM) |
| Comparator Or Baseline | Pazopanib: FGFR1 (140 nM), VEGFR2 (30 nM) |
| Quantified Difference | ~23-fold higher potency for FGFR1; 15-fold higher potency for VEGFR2 |
| Conditions | In vitro biochemical kinase assays |
Allows researchers to achieve simultaneous dual-pathway blockade at significantly lower concentrations, minimizing off-target effects in complex cellular models.
Unlike selective FGFR inhibitors that primarily induce cytostasis by blocking upstream receptor signaling, EOC317 actively drives apoptosis by targeting downstream PI3K effectors. Assays confirm EOC317 inhibits RSK (IC50 = 5 nM) and p70S6K (IC50 = 32 nM). This multi-modal activity translates to robust dose-dependent tumor growth inhibition and apoptosis (verified via PARP and TUNEL assays) in FGFR-altered cell lines such as OPM2 human multiple myeloma and Ba/F3-TEL-FGFR1 murine leukemia, distinguishing it from purely upstream inhibitors [1].
| Evidence Dimension | Downstream Kinase Inhibition (IC50) |
| Target Compound Data | EOC317: RSK (5 nM), p70S6K (32 nM) |
| Comparator Or Baseline | Selective FGFR inhibitors (e.g., Erdafitinib) lacking direct low-nM RSK/p70S6K activity |
| Quantified Difference | Direct low-nanomolar inhibition of downstream apoptotic regulators |
| Conditions | In vitro kinase profiling and in vivo H460 xenograft models (PARP/TUNEL) |
Essential for procurement in studies requiring definitive apoptotic induction rather than mere growth arrest in FGFR-driven malignancies.
A critical procurement factor for EOC317 is its validated compatibility in multi-drug formulations. In the HCT-116 colon tumor xenograft model, EOC317 was successfully co-administered with the standard chemotherapeutics 5-fluorouracil (5-FU) and paclitaxel. The combination yielded significant tumor growth reduction without diminishing the activity of the chemotherapeutic agents and, crucially, without increasing overall systemic toxicity. This contrasts with many multi-kinase inhibitors that exhibit overlapping toxicities or require complex, segregated dosing schedules when co-administered with cytotoxic agents [1].
| Evidence Dimension | Formulation Tolerability and Efficacy |
| Target Compound Data | EOC317 + 5-FU / Paclitaxel: Maintained efficacy, no increased toxicity |
| Comparator Or Baseline | 5-FU / Paclitaxel monotherapy baselines |
| Quantified Difference | Enhanced tumor growth reduction without additive toxicity |
| Conditions | HCT-116 colon tumor mouse xenograft model |
De-risks procurement for complex in vivo studies by ensuring the compound can be safely co-formulated or co-administered with standard-of-care chemotherapies.
Beyond oncology, EOC317 has demonstrated potent activity against the brain cyst-forming bradyzoites of Toxoplasma gondii. In comparative in vitro assays using ARPE-19 host cells, EOC317 effectively blocked bradyzoite growth at a concentration of 0.5 μM by disrupting mitochondrial biosynthesis and mitophagy. In contrast, the HER2/HER4 inhibitor afatinib required a 10-fold higher concentration (5 μM) to achieve measurable effects and was overall less effective. This highlights EOC317's distinct utility in infectious disease models targeting latent parasitic cysts[1].
| Evidence Dimension | Effective Inhibitory Concentration |
| Target Compound Data | EOC317: 0.5 μM |
| Comparator Or Baseline | Afatinib: 5.0 μM |
| Quantified Difference | 10-fold lower working concentration required for EOC317 |
| Conditions | T. gondii bradyzoite growth assay in ARPE-19 host cells |
Provides a highly potent, validated tool compound for parasitology researchers developing therapies for latent brain cyst reactivation.
Because EOC317 concurrently inhibits FGFR1 (6 nM) and VEGFR2 (2 nM), it is a highly effective choice for in vivo oncology models requiring simultaneous suppression of tumor proliferation and angiogenesis. It eliminates the need to procure and co-formulate separate FGFR and VEGFR inhibitors, streamlining experimental design in lung, breast, and colorectal cancer xenografts [1].
EOC317 is recommended for in vitro assays utilizing cell lines with specific FGFR genetic alterations (e.g., OPM2 multiple myeloma, Ba/F3-TEL-FGFR1). Its direct inhibition of RSK and p70S6K ensures robust apoptotic induction, making it a stronger candidate than cytostatic selective FGFR inhibitors for endpoint viability and PARP/TUNEL assays [1].
Due to its validated lack of additive toxicity when combined with 5-fluorouracil or paclitaxel, EOC317 is a reliable baseline kinase inhibitor for combinatorial drug screening. Procurement for these studies is de-risked by its established tolerability profile in complex multi-drug in vivo regimens [1].
Driven by recent data showing its efficacy at 0.5 μM against Toxoplasma gondii bradyzoites, EOC317 is a highly relevant tool compound for infectious disease research. It is specifically suited for assays investigating mitochondrial biosynthesis and mitophagy disruption in the context of brain cyst reactivation [2].